molecular formula C12H22N4 B15059857 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine

4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine

Cat. No.: B15059857
M. Wt: 222.33 g/mol
InChI Key: BZUKZVUNRZDNSH-UHFFFAOYSA-N
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Description

4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety. The triazole ring is further substituted with an ethyl group at the 3-position and an isopropyl group at the 5-position. The compound’s molecular formula is C₁₂H₂₁N₄, with a molecular weight of 221.32 g/mol. Its stereoelectronic profile is influenced by the electron-rich triazole ring and the steric bulk of the isopropyl group, which may impact binding affinity and metabolic stability .

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

4-(3-ethyl-5-propan-2-yl-1,2,4-triazol-4-yl)piperidine

InChI

InChI=1S/C12H22N4/c1-4-11-14-15-12(9(2)3)16(11)10-5-7-13-8-6-10/h9-10,13H,4-8H2,1-3H3

InChI Key

BZUKZVUNRZDNSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CCNCC2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isopropyl ketone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with piperidine under acidic conditions to yield the desired triazole-piperidine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole-piperidine derivatives.

Scientific Research Applications

4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, substituents, heterocyclic core, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Key Features
This compound C₁₂H₂₁N₄ 221.32 1,2,4-Triazole 3-Ethyl, 5-Isopropyl High steric bulk, moderate lipophilicity
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C₁₃H₁₇ClN₄ 264.76 1,2,4-Triazole 3-Phenyl, 5-H (unsubstituted) Aromatic π-π interactions, charged HCl salt
4-[4-(3-Methyl-1,2-oxazol-5-yl)-1H-pyrazol-3-yl]piperidine C₁₂H₁₆N₄O 232.28 Oxazole + Pyrazole 3-Methyl (oxazole), 4-Pyrazole Bicyclic heterocycle, increased polarity
4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine C₁₁H₂₀N₄ 208.30 1,2,4-Triazole 3-Ethyl, 1-Methyl, CH₂ spacer Methyl spacer enhances flexibility
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine C₁₁H₂₀N₄ 208.30 1,2,4-Triazole 3-Isopropyl, 1-Methyl Reduced steric hindrance vs. target compound
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₁₄H₁₈ClN₃O 279.76 1,2,4-Oxadiazole 3-(4-Methylphenyl), 5-Piperidine Oxadiazole core, lower basicity

Key Findings:

Heterocyclic Core Influence: The 1,2,4-triazole core in the target compound (vs. Oxadiazole-containing analogs (e.g., ) exhibit reduced basicity compared to triazoles, which may improve metabolic stability in drug design.

Aromatic vs. Aliphatic Groups: The phenyl-substituted triazole in enables π-π stacking interactions, whereas aliphatic substituents (ethyl/isopropyl) in the target compound favor hydrophobic interactions.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility but may limit membrane permeability compared to free bases like the target compound.

Structural Flexibility :

  • The methylene spacer in increases conformational flexibility, which could improve binding to dynamic targets but reduce thermal stability in material applications.

Molecular Weight and Lipophilicity :

  • The target compound’s molecular weight (221.32 g/mol) is intermediate, balancing permeability and solubility. Analogs with oxazole or pyrazole cores (e.g., ) show lower lipophilicity due to oxygen content.

Research Implications

  • Drug Discovery : The target compound’s balance of steric bulk and lipophilicity makes it a candidate for central nervous system (CNS) targets, where blood-brain barrier penetration is critical. In contrast, hydrochloride salts (e.g., ) may be better suited for peripheral targets.
  • Material Science : The rigid triazole core and isopropyl substituent could stabilize molecular crystals, as evidenced by crystallographic tools like SHELXL and ORTEP-3 .

Biological Activity

4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine is a chemical compound that integrates a piperidine ring with a triazole moiety. This unique structure suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with triazole derivatives. The compound's molecular formula is C12H22N4C_{12}H_{22}N_{4} with a molecular weight of approximately 222.33 g/mol.

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Activity : Triazole compounds are known for their efficacy against a range of pathogens, including bacteria and fungi. The presence of the piperidine ring may enhance its interaction with microbial targets.
  • Antifungal Properties : Similar compounds have shown significant antifungal activity, particularly against resistant strains of fungi like Candida auris and Candida albicans .

Antimicrobial Studies

A study evaluating various derivatives of triazole compounds found that those with similar structures exhibited inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial properties .

Antifungal Activity

Research on piperidine-based triazole derivatives demonstrated that certain compounds could induce apoptosis and cell cycle arrest in C. auris isolates. The MIC values for the most active derivatives were reported between 0.24 to 0.97 μg/mL, showcasing their potential as antifungal agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarityUnique Features
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine297172-18-00.67Methyl substitution instead of ethyl and isopropyl
5-Isopropyl-4H-1,2,4-triazol-3-amines22882-41-30.63Lacks the piperidine moiety
3-(3-Isopropyl-5-methyl)-triazole derivatives423165-07-50.63Different substituents on the triazole ring

This table illustrates how variations in substituents and ring structures can influence biological activity and application potential.

Study on Antifungal Activity

In an investigation into the antifungal properties of piperidine-based triazoles, researchers synthesized several derivatives and tested them against clinical isolates of C. auris. The study concluded that certain derivatives not only inhibited fungal growth but also disrupted plasma membrane integrity and induced cell death .

Antimicrobial Resistance

Further studies have highlighted the importance of developing novel triazole derivatives to combat antimicrobial resistance. The structural characteristics of compounds like this compound make them promising candidates for further exploration in drug development aimed at resistant strains .

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